6-Chloro-1-hydroxybenzotriazole

Catalog No.
S1892716
CAS No.
26198-19-6
M.F
C6H4ClN3O
M. Wt
169.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1-hydroxybenzotriazole

CAS Number

26198-19-6

Product Name

6-Chloro-1-hydroxybenzotriazole

IUPAC Name

6-chloro-1-hydroxybenzotriazole

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H

InChI Key

TZCYLJGNWDVJRA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N(N=N2)O

Canonical SMILES

C1=CC2=C(C=C1Cl)N(N=N2)O

The exact mass of the compound 6-Chloro-1-hydroxybenzotriazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30573. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt, CAS 26198-19-6) is a high-performance, halogenated benzotriazole additive primarily utilized in both solid-phase (SPPS) and solution-phase peptide synthesis. Functioning as an advanced coupling agent, it intercepts unstable O-acylisourea intermediates to form highly reactive active esters, thereby accelerating amide bond formation and suppressing side reactions. From a procurement perspective, 6-Cl-HOBt is strategically positioned as a high-value middle ground between standard HOBt and premium HOAt. The electron-withdrawing chlorine substituent significantly increases the compound's acidity compared to unhalogenated baselines, enhancing its leaving-group ability while simultaneously stabilizing the molecular structure to reduce the explosive hazards traditionally associated with anhydrous benzotriazoles .

Substituting 6-Cl-HOBt with generic HOBt or HOAt introduces significant trade-offs in either performance, safety, or cost. Standard HOBt is inexpensive but less acidic, resulting in slower coupling rates and higher rates of epimerization (racemization) when assembling sterically hindered or sensitive amino acids like serine and cysteine [1]. Furthermore, anhydrous HOBt is classified as a Class 1.3C explosive, creating severe logistical bottlenecks, high shipping costs, and scale-up safety hazards [2]. Conversely, while HOAt offers superior reactivity via anchimeric assistance, it is prohibitively expensive for many large-scale commercial applications and still presents explosive risks. 6-Cl-HOBt resolves this dichotomy by utilizing inductive electron withdrawal to approach HOAt-level reactivity and racemization suppression, while offering a stabilized structure that simplifies transport and lowers overall procurement costs.

Enhanced Acidity and Leaving-Group Kinetics

The addition of the electron-withdrawing chlorine atom at the 6-position fundamentally alters the electronic properties of the benzotriazole ring. 6-Cl-HOBt exhibits a pKa of approximately 3.35, making it significantly more acidic than standard HOBt. This increased acidity strengthens the conjugate base, transforming it into a superior leaving group that accelerates acyl transfer rates by approximately 1.5x compared to HOBt [1].

Evidence DimensionCompound Acidity (pKa)
Target Compound Data6-Cl-HOBt: pKa ~ 3.35
Comparator Or BaselineStandard HOBt: pKa ~ 4.30 - 4.60
Quantified Difference>1.0 pKa unit reduction, leading to ~1.5x faster coupling kinetics
ConditionsStandard solvent conditions (e.g., MeCN/DMF) during carbodiimide-mediated activation

Faster reaction kinetics reduce the residence time of unstable intermediates, directly improving yields in sluggish or sterically hindered couplings.

Superior Racemization Suppression in Sensitive Residues

Maintaining chiral integrity is a primary challenge in peptide manufacturing, particularly with prone residues like serine. Studies evaluating 6-Cl-HOBt-based coupling protocols demonstrate that it effectively suppresses oxazolone formation, enabling the incorporation of serine with less than 2% racemization, and under optimized conditions without pre-activation, racemization is restricted to below 0.5% [1]. This represents a marked quantitative improvement over standard HOBt, which typically yields higher epimerization rates under identical continuous-flow conditions.

Evidence DimensionSerine Racemization Rate
Target Compound Data6-Cl-HOBt protocols: <0.5% to <2% racemization
Comparator Or BaselineStandard HOBt: Historically higher baseline epimerization in identical sequences
Quantified DifferenceMaintains chiral purity at >98-99.5% for highly prone residues
ConditionsSolid-phase peptide synthesis (SPPS) of serine-containing model peptides

Minimizing racemization eliminates the need for complex downstream chiral chromatography, drastically reducing API purification costs.

Mitigated Explosive Hazard and Transport Viability

Procurement of standard anhydrous HOBt is heavily restricted due to its classification as a UN 0508, Class 1.3C desensitized explosive, which incurs massive shipping surcharges and storage compliance costs . The chlorine substitution in 6-Cl-HOBt stabilizes the molecular structure, significantly reducing its explosive sensitivity. This allows 6-Cl-HOBt to be handled, shipped, and scaled with a much lower risk profile, making it a highly preferred additive for industrial-scale manufacturing .

Evidence DimensionExplosive Hazard Classification
Target Compound Data6-Cl-HOBt: Stabilized structure, lower explosive sensitivity
Comparator Or BaselineAnhydrous HOBt: UN 0508, Class 1.3C explosive
Quantified DifferenceElimination of severe Class 1.3C shipping and handling restrictions
ConditionsBulk transport and industrial storage of anhydrous or low-hydrate powders

Lowering the explosive hazard profile simplifies regulatory compliance and significantly reduces freight and warehousing costs for bulk procurement.

Cost-to-Performance Optimization vs. HOAt

While HOAt (1-hydroxy-7-azabenzotriazole) is considered the premium benchmark for reactivity due to anchimeric assistance, its high cost often prohibits its use in large-scale synthesis. 6-Cl-HOBt provides a critical procurement compromise: it leverages inductive electron withdrawal to approach the reactivity and racemization-suppression levels of HOAt, but at a significantly lower price point . This makes 6-Cl-HOBt the optimal choice for scaling up syntheses where HOBt fails but HOAt exceeds the raw material budget.

Evidence DimensionReactivity vs. Cost Ratio
Target Compound Data6-Cl-HOBt: Near-HOAt reactivity via inductive effects at moderate cost
Comparator Or BaselineHOAt: Maximum reactivity (anchimeric assistance) but prohibitively high cost
Quantified DifferenceAchieves comparable yields in difficult couplings at a fraction of the HOAt unit price
ConditionsCommercial-scale peptide synthesis requiring high-efficiency additives

Enables process chemists to achieve premium coupling efficiencies without exceeding commercial raw material budgets.

Commercial-Scale Solid-Phase Peptide Synthesis (SPPS)

6-Cl-HOBt is the ideal additive for bulk SPPS where standard HOBt presents unacceptable explosive risks and shipping costs. Its stabilized structure ensures regulatory compliance and safer handling during large-scale manufacturing.

Synthesis of Highly Hindered or Racemization-Prone APIs

In sequences containing sterically hindered amino acids or residues highly susceptible to epimerization (e.g., Serine, Cysteine), the enhanced acidity and rapid active-ester formation of 6-Cl-HOBt preserve chiral integrity far better than standard HOBt, keeping racemization below 0.5% [1].

Cost-Constrained Replacement of HOAt in Solution-Phase Synthesis

For liquid-phase fragment condensation where HOAt would typically be required to force a sluggish reaction, 6-Cl-HOBt serves as a highly effective, budget-friendly substitute that delivers comparable kinetic acceleration without the premium cost .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H203 (97.5%): Explosive;
fire, blast or projection hazard [Danger Explosives];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explosive;Irritant

Other CAS

26198-19-6

Wikipedia

6-Chloro-1-hydroxibenzotriazol

Dates

Last modified: 08-16-2023

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